molecular formula C10H8N2O3 B13517231 Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate

Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate

Cat. No.: B13517231
M. Wt: 204.18 g/mol
InChI Key: KBPFHCSMFMOFBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then further reacted with methyl chloroformate to introduce the methyl ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-oxo-3,4-dihydrophthalazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA replication or repair, thereby exerting anticancer effects .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

methyl 4-oxo-3H-phthalazine-5-carboxylate

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-4-2-3-6-5-11-12-9(13)8(6)7/h2-5H,1H3,(H,12,13)

InChI Key

KBPFHCSMFMOFBL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1C(=O)NN=C2

Origin of Product

United States

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